2-Bromo-4-tert-butylphenyl isothiocyanate
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Overview
Description
2-Bromo-4-tert-butylphenyl isothiocyanate is an organic compound with the molecular formula C11H12BrNS and a molecular weight of 270.19 g/mol . This compound is a member of the isothiocyanate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butylphenyl isothiocyanate typically involves the reaction of 2-Bromo-4-tert-butylaniline with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. Safety measures are strictly followed due to the toxic nature of thiophosgene .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted phenyl isothiocyanates.
Oxidation: Forms sulfonyl derivatives.
Reduction: Yields amines.
Scientific Research Applications
2-Bromo-4-tert-butylphenyl isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butylphenyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the inhibition of their activity . This reactivity makes it a valuable tool in biochemical research for studying protein function and enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Lacks the bromine and tert-butyl groups, making it less reactive in certain applications.
4-Methylphenyl isothiocyanate: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
2-Chloro-4-tert-butylphenyl isothiocyanate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
2-Bromo-4-tert-butylphenyl isothiocyanate is unique due to the presence of both bromine and tert-butyl groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and biochemical research .
Properties
CAS No. |
886501-13-9 |
---|---|
Molecular Formula |
C11H12BrNS |
Molecular Weight |
270.19 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-1-isothiocyanatobenzene |
InChI |
InChI=1S/C11H12BrNS/c1-11(2,3)8-4-5-10(13-7-14)9(12)6-8/h4-6H,1-3H3 |
InChI Key |
FKPUFPMYTDXRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N=C=S)Br |
Origin of Product |
United States |
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